molecular formula C11H16N2 B119596 2,5-Dimethyl-3-pent-1-enylpyrazine CAS No. 143901-57-9

2,5-Dimethyl-3-pent-1-enylpyrazine

Cat. No.: B119596
CAS No.: 143901-57-9
M. Wt: 176.26 g/mol
InChI Key: UMTDAONBRYDKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-3-pent-1-enylpyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two methyl groups and a pent-1-en-1-yl group. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-pent-1-enylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with pent-1-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-pent-1-enylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethyl-3-pent-1-enylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-pent-1-enylpyrazine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-(3-methylbutyl)pyrazine: Similar structure but with a different alkyl group.

    2,5-Dimethyl-3-(1-methylpropyl)pyrazine: Another similar compound with a different alkyl substitution.

    3,5-Dimethyl-2-(1-propenyl)pyrazine: Similar but with a different position of the alkyl group .

Uniqueness

2,5-Dimethyl-3-pent-1-enylpyrazine is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

143901-57-9

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,5-dimethyl-3-pent-1-enylpyrazine

InChI

InChI=1S/C11H16N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h6-8H,4-5H2,1-3H3

InChI Key

UMTDAONBRYDKKC-UHFFFAOYSA-N

SMILES

CCCC=CC1=NC(=CN=C1C)C

Canonical SMILES

CCCC=CC1=NC(=CN=C1C)C

Origin of Product

United States

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